

# A Comparative Analysis of NVL-655 and Lorlatinib in ALK-Positive Cancers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KG-655

Cat. No.: B1329299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) NVL-655 and the third-generation ALK TKI lorlatinib. The focus is on their efficacy, particularly in the context of resistance mutations, brain metastasis, and selectivity. The information is compiled from preclinical and emerging clinical data to offer an objective overview for the scientific community.

## Introduction

Anaplastic lymphoma kinase (ALK) rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. While several generations of ALK TKIs have been developed, the emergence of resistance mutations and the challenge of brain metastases remain significant clinical hurdles. Lorlatinib, a third-generation ALK TKI, has shown efficacy against a broad range of ALK mutations. However, resistance to lorlatinib, often through compound mutations, inevitably develops. NVL-655 is a next-generation, brain-penetrant ALK-selective TKI designed to overcome the limitations of currently available ALK inhibitors by targeting a wide spectrum of single and compound ALK resistance mutations while avoiding off-target effects associated with TRK inhibition.[\[1\]](#)[\[2\]](#)

## Mechanism of Action and Selectivity

Both NVL-655 and lorlatinib are potent inhibitors of ALK and its oncogenic variants. However, NVL-655 was specifically designed to be highly selective for ALK over the structurally related

tropomyosin receptor kinase (TRK) family.<sup>[2]</sup> Inhibition of TRK by drugs like lorlatinib is associated with neurological side effects.<sup>[3]</sup> Preclinical studies have demonstrated that NVL-655 has a significantly better selectivity profile, potentially leading to a more favorable safety profile with fewer TRK-related central nervous system (CNS) adverse events.<sup>[2][3]</sup> In recombinant enzyme assays, NVL-655 inhibited only 5 other kinases by more than 50% within a 10-fold IC<sub>50</sub> range for ALK, highlighting its high selectivity.<sup>[4]</sup>

## ALK Signaling Pathway and TKI Inhibition



[Click to download full resolution via product page](#)

Caption: ALK signaling pathway and points of inhibition by NVL-655 and lorlatinib.

## Preclinical Efficacy

A substantial body of preclinical evidence highlights the superior potency of NVL-655 against a wider range of ALK mutations compared to lorlatinib, particularly the G1202R solvent front mutation and compound mutations that confer resistance to lorlatinib.

## In Vitro Activity

In cellular viability assays, NVL-655 has demonstrated significantly greater potency than lorlatinib against cell lines harboring various ALK mutations.

| Cell Line / Mutation         | NVL-655 IC50 (nM) | Lorlatinib IC50 (nM) | Fold Improvement<br>(Lorlatinib/NVL-655) |
|------------------------------|-------------------|----------------------|------------------------------------------|
| <b>ALK Wild-Type</b>         |                   |                      |                                          |
| Karpas299 (NPM1-ALK)         | < 1.1 (average)   | -                    | -                                        |
| NCI-H3122 (EML4-ALK v1)      | < 1.1 (average)   | -                    | -                                        |
| <b>Single Mutations</b>      |                   |                      |                                          |
| Ba/F3 EML4-ALK G1202R        | 0.9               | 51                   | 57                                       |
| YU-1077 (EML4-ALK v3 G1202R) | < 1               | >10                  | >10                                      |
| <b>Compound Mutations</b>    |                   |                      |                                          |
| Ba/F3 EML4-ALK G1202R/L1196M | < 10              | -                    | -                                        |
| Ba/F3 EML4-ALK G1202R/G1269A | < 10              | -                    | -                                        |

Data compiled from multiple preclinical studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## In Vivo Antitumor Activity

In murine xenograft models, NVL-655 has shown robust antitumor activity, inducing tumor regression in models with wild-type ALK, single mutations, and compound mutations.

| Xenograft Model                | ALK Status                | NVL-655 Treatment | Lorlatinib Treatment | Outcome                          |
|--------------------------------|---------------------------|-------------------|----------------------|----------------------------------|
| Lu-01-0015 (PDX)               | HIP1-ALK (WT)             | 1.5 mg/kg, BID    | 5 mg/kg, BID         | Both induced regression          |
| NCI-H3122                      | EML4-ALK v1 (WT)          | 1.5 mg/kg, BID    | 5 mg/kg, BID         | Both induced regression          |
| G1202R Model                   | G1202R single mutation    | -                 | -                    | NVL-655 showed superior activity |
| G1202R Compound Mutation Model | G1202R compound mutations | -                 | -                    | NVL-655 showed superior activity |
| YU-1077 (Intracranial)         | EML4-ALK v3<br>G1202R     | 0.5 & 1.5 mg/kg   | -                    | Rapid tumor regression           |

BID: twice daily. PDX: Patient-Derived Xenograft. Data from multiple preclinical studies.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

In a head-to-head comparison in a patient-derived model with an ALK G1202R mutation, NVL-655 at  $\leq 10$  nM fully inhibited ALK signaling, whereas lorlatinib required  $\geq 100$  nM to achieve similar inhibition.[\[7\]](#) Furthermore, NVL-655 demonstrated high intracranial activity in a mouse model with brain tumors bearing the ALK G1202R mutation.[\[7\]](#)

## Clinical Efficacy

Preliminary data from the Phase 1/2 ALKOVE-1 clinical trial (NCT05384626) of NVL-655 have shown encouraging activity in heavily pretreated patients with advanced ALK-positive NSCLC, many of whom had previously progressed on lorlatinib.

| Patient Population                                                 | NVL-655 Dose             | Overall Response Rate (ORR) |
|--------------------------------------------------------------------|--------------------------|-----------------------------|
| All evaluable patients (n=103)                                     | All doses                | 38%                         |
| Patients at RP2D (n=39)                                            | Recommended Phase 2 Dose | 38%                         |
| Patients with G1202R mutation (n=32)                               | All doses                | 69%                         |
| Patients with G1202R mutation at RP2D (n=14)                       | Recommended Phase 2 Dose | 71%                         |
| Response-evaluable patients (n=51, earlier data cutoff)            | All dose levels          | 39% (all partial responses) |
| Patients treated at $\geq 50$ mg daily (n=41, earlier data cutoff) | $\geq 50$ mg daily       | 44%                         |
| Patients post-lorlatinib (n=29, earlier data cutoff)               | 15-150 mg once daily     | 41%                         |

Data from the ALKOVE-1 study as presented at ESMO Congress 2024 and earlier data releases.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Durable responses have been observed, including intracranial responses in patients who had previously progressed on lorlatinib.[\[3\]](#)[\[8\]](#) The median duration of response across all doses was 14.4 months, with 78% of responses lasting 6 months or longer.[\[8\]](#) For patients pretreated with lorlatinib, the median duration of response was 9 months.[\[3\]](#) In May 2024, the FDA granted Breakthrough Therapy Designation to NVL-655 for patients with locally advanced or metastatic ALK-positive NSCLC who have previously received two or more ALK TKIs, based on these preliminary findings.[\[8\]](#)[\[9\]](#)

## Experimental Protocols

### Preclinical In Vitro Assays

- Cell Viability Assays: Cancer cell lines harboring various ALK fusions and mutations were treated with increasing concentrations of NVL-655 or lorlatinib for a specified period (e.g., 72

hours). Cell viability was assessed using standard methods like CellTiter-Glo. IC<sub>50</sub> values, the concentration of the drug that inhibits cell growth by 50%, were then calculated.

- Kinase Inhibition Assays: Recombinant ALK and other kinase enzymes were used to determine the inhibitory activity of the compounds. The Kiapp (apparent inhibitor constant) was measured in the presence of ATP to assess potency and selectivity.
- Signaling Pathway Analysis (Western Blotting): Cells were treated with the inhibitors for a short duration, followed by lysis and protein extraction. Western blotting was used to detect the phosphorylation status of ALK and downstream signaling proteins such as ERK and S6 to confirm on-target pathway inhibition.

## Preclinical In Vivo Studies

- Subcutaneous Xenograft Models: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified size, mice were randomized to receive vehicle control, NVL-655, or lorlatinib orally. Tumor volumes were measured regularly to assess antitumor activity.
- Intracranial Xenograft Models: To evaluate brain penetrance and efficacy against CNS metastases, cancer cells were implanted directly into the brains of mice. Tumor growth was monitored by magnetic resonance imaging (MRI), and survival was a key endpoint.

## Clinical Trial (ALKOVE-1)

The ALKOVE-1 trial is a Phase 1/2, first-in-human study of NVL-655 in patients with advanced ALK-positive NSCLC and other solid tumors.[\[10\]](#)

- Phase 1 (Dose Escalation): The primary objectives were to evaluate the safety and tolerability of NVL-655, determine the recommended Phase 2 dose (RP2D), and identify the maximum tolerated dose (MTD).[\[9\]](#)
- Phase 2 (Dose Expansion): Patients are enrolled in specific cohorts based on their prior treatment history, including cohorts for patients who have received prior second-generation ALK TKIs and those who have received lorlatinib.[\[10\]](#)[\[11\]](#)
- Efficacy Assessment: Tumor responses are evaluated according to RECIST 1.1 criteria.[\[9\]](#)

## Experimental Workflow for TKI Evaluation



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the evaluation of a novel TKI like NVL-655.

## Conclusion

NVL-655 is a promising next-generation ALK TKI with a distinct preclinical profile compared to lorlatinib. Its high potency against a broad range of ALK resistance mutations, including those that confer resistance to lorlatinib, combined with its brain penetrance and selectivity over TRK

kinases, addresses key unmet needs in the treatment of ALK-positive cancers.[\[1\]](#)[\[6\]](#) Preliminary clinical data from the ALKOVE-1 trial support these preclinical findings, demonstrating encouraging and durable responses in a heavily pretreated patient population.[\[3\]](#)[\[8\]](#) As further clinical data emerge, the role of NVL-655 in the treatment landscape for ALK-positive malignancies will become clearer, potentially offering a significant advancement for patients who have exhausted other therapeutic options.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](#) [aacrjournals.org]
- 2. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 3. [ilcn.org](#) [ilcn.org]
- 4. [researchgate.net](#) [researchgate.net]
- 5. [researchgate.net](#) [researchgate.net]
- 6. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [aacrjournals.org](#) [aacrjournals.org]
- 8. [onclive.com](#) [onclive.com]
- 9. [onclive.com](#) [onclive.com]
- 10. [ClinicalTrials.gov](#) [clinicaltrials.gov]
- 11. [targetedonc.com](#) [targetedonc.com]
- To cite this document: BenchChem. [A Comparative Analysis of NVL-655 and Lorlatinib in ALK-Positive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329299#comparing-kg-655-efficacy-to-lorlatinib>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)